(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group and a methyl group, linked via a methanone bridge to a piperazine ring bearing a 2-methoxyphenyl substituent. The imidazothiazole moiety is a privileged scaffold in medicinal chemistry, known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in signaling pathways . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxyphenylpiperazine fragment may modulate receptor binding, particularly in serotonin or dopamine receptor-targeting agents .
Properties
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S/c1-16-22(32-24-26-19(15-29(16)24)17-7-9-18(25)10-8-17)23(30)28-13-11-27(12-14-28)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXBHJPZNEDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets.
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological activities.
Biochemical Pathways
Imidazole derivatives have been reported to have potential antiproliferative agents against several human cancer cell lines, suggesting that they may affect pathways related to cell proliferation and growth.
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its bioavailability.
Result of Action
Some imidazole derivatives have shown superior potencies than sorafenib against different cancer cell lines, suggesting that they may have significant antitumor effects.
Biological Activity
The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. The structure of this compound includes a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Weight | 420.51 g/mol |
| Molecular Formula | C23H21FN4OS |
| LogP | 4.4828 |
| Polar Surface Area | 29.35 Ų |
| Hydrogen Bond Acceptors | 3 |
The biological activity of the compound is primarily attributed to its interaction with various biological targets. The thiazole ring is often implicated in the modulation of enzyme activities and receptor interactions. Specifically, compounds with similar structures have been shown to exhibit:
- Antitumor Activity : Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications on the thiazole ring can enhance anti-Bcl-2 activity, which is crucial in cancer therapy .
- Anticonvulsant Properties : Certain thiazole-based compounds have shown efficacy in seizure models, suggesting that this compound may also possess similar properties through modulation of neurotransmitter systems .
Research Findings
Recent studies have highlighted the potential of thiazole derivatives in drug discovery:
- Antitumor Studies : A study evaluating various thiazole derivatives reported IC50 values indicating significant cytotoxicity against cancer cell lines such as Jurkat and HT-29. The presence of electron-donating groups was found to enhance activity .
- Antimicrobial Activity : Another study focused on imidazo-thiazole derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, with IC50 values as low as 2.32 µM for specific derivatives . This suggests a promising avenue for developing new antitubercular agents.
- ADMET Properties : Computational studies on similar compounds suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are critical for drug development .
Case Studies
Several case studies have explored the biological activity of compounds related to the target molecule:
- Case Study 1 : A derivative with a similar thiazole structure was tested for its ability to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
- Case Study 2 : In a model assessing anticonvulsant effects, another thiazole derivative showed a dose-dependent reduction in seizure frequency and severity, thus supporting further investigation into its mechanism and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and piperazine modifications. Below is a detailed comparison:
Structural Analogues with Piperazine Modifications
Analogues with Varied Heterocyclic Cores
Functional Group Comparisons
- Piperazine Substituents: 2-Methoxyphenyl (Target Compound): The methoxy group enhances solubility via hydrogen bonding and may improve serotonin receptor affinity compared to unsubstituted phenyl analogs . 4-Fluorophenyl (): Balances lipophilicity and metabolic resistance, similar to the target compound’s 4-fluorophenyl group .
- Heterocyclic Cores: Imidazo[2,1-b]thiazole (Target Compound): Offers rigidity and planar geometry, favoring intercalation or enzyme inhibition. Thiadiazole (): Higher electronegativity may enhance DNA interaction but reduce blood-brain barrier penetration .
Hypothesized Pharmacological Profiles
While direct activity data are absent, structural parallels suggest:
- Antiproliferative Effects : The imidazothiazole core may inhibit kinases or topoisomerases, as seen in related thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
